Umeclidinium hydrobromide

COPD muscarinic antagonist receptor kinetics

Umeclidinium hydrobromide (UMEC; GSK573719) is a long-acting muscarinic antagonist (LAMA) delivered as a dry powder via the Ellipta™ inhaler at a 62.5 µg once‑daily dose for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It belongs to the quinuclidine/azoniabicyclo[2.2.2]octane class and exhibits high, sub‑nanomolar binding affinity across all five human muscarinic receptor subtypes (Ki 0.05–0.16 nM), yet its clinically relevant differentiation arises from a kinetic preference for the M3 receptor, translating into rapid bronchodilation onset (5–15 min) and sustained 24‑hour airway patency.

Molecular Formula C29H35BrNO2+
Molecular Weight 509.5 g/mol
Cat. No. B12519019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmeclidinium hydrobromide
Molecular FormulaC29H35BrNO2+
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.Br
InChIInChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;
InChIKeyPEJHHXHHNGORMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Umeclidinium Hydrobromide: A Once-Daily, Kinetically M3 Preferential LAMA for COPD Maintenance Therapy


Umeclidinium hydrobromide (UMEC; GSK573719) is a long-acting muscarinic antagonist (LAMA) delivered as a dry powder via the Ellipta™ inhaler at a 62.5 µg once‑daily dose for the maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. It belongs to the quinuclidine/azoniabicyclo[2.2.2]octane class and exhibits high, sub‑nanomolar binding affinity across all five human muscarinic receptor subtypes (Ki 0.05–0.16 nM), yet its clinically relevant differentiation arises from a kinetic preference for the M3 receptor, translating into rapid bronchodilation onset (5–15 min) and sustained 24‑hour airway patency [2][3].

Why Umeclidinium Hydrobromide Cannot Be Automatically Substituted with Another LAMA


Although all approved LAMAs (tiotropium, glycopyrronium, aclidinium) share M3 antagonism as their core mechanism, they diverge substantially in receptor kinetics, functional potency, onset time, device platform, and real‑world adherence profiles [1][2]. For example, umeclidinium’s dissociation half‑life at the M3 receptor is 82 minutes versus 9 minutes at the M2 receptor (M3/M2 ratio ≈ 9), a kinetic selectivity profile that differs from glycopyrronium’s ratio of ~16 and tiotropium’s ratio of ~10, potentially influencing the balance between sustained bronchodilation and cardiac M2‑mediated off‑target effects [3][4]. Furthermore, head‑to‑head randomized trials demonstrate that UMEC 62.5 µg once daily yields a statistically superior trough FEV1 versus tiotropium 18 µg once daily, while being non‑inferior but not identical to glycopyrronium 44 µg once daily, underscoring that efficacy and safety are not interchangeable across the class [5].

Quantitative Evidence Guide for Umeclidinium Hydrobromide Selection Among LAMAs


Functional M3 Kinetic Selectivity: Dissociation Half‑Life M3 vs M2

Umeclidinium demonstrates kinetic functional selectivity for the bronchoprotective M3 receptor over the cardiac M2 receptor. The dissociation half‑life (t½) from cloned human M3 mAChRs is 82 minutes vs 9 minutes from M2 mAChRs, yielding an M3/M2 t½ ratio of 9.1 [1]. This ratio differs from tiotropium (M3/M2 ratio ≈10) and glycopyrronium (≈16) [2]. A longer M3 residence time relative to M2 is proposed to enhance duration of airway smooth muscle relaxation while minimizing cardiac M2‑mediated chronotropic effects, a differentiation supported by the compound’s pharmacological design [1].

COPD muscarinic antagonist receptor kinetics

Superior Trough FEV1 vs Tiotropium 18 µg Once Daily at 12 Weeks

In a 12‑week, multicenter, randomized, blinded study (N = 1,259), umeclidinium 62.5 µg once daily via Ellipta™ demonstrated a statistically significant improvement in trough FEV1 compared with tiotropium 18 µg once daily via HandiHaler® [1]. The treatment difference was 59 mL (95% CI: 29, 88; P < 0.001) in the per‑protocol population and 53 mL (95% CI: 25, 81; P < 0.001) in the intention‑to‑treat population [1]. The safety profile was similar: on‑treatment adverse events occurred in 32% (UMEC) vs 30% (TIO); serious adverse events were 3% in both arms [1].

COPD FEV1 head-to-head

Non‑Inferior Efficacy vs Glycopyrronium 44 µg Once Daily with Comparable Safety

In a 12‑week, randomized, open‑label study (201315), umeclidinium 62.5 µg once daily was non‑inferior to glycopyrronium 44 µg once daily for the primary endpoint of trough FEV1 at Day 85 [1]. The treatment difference was 24 mL (95% CI: –5, 54) in the per‑protocol analysis and 33 mL (95% CI: 5, 61) in the ITT population [1]. Adverse event rates were comparable: headache (8% UMEC vs 10% glycopyrronium), nasopharyngitis (8% each), and serious adverse events (3% each) [1]. A network meta‑analysis found UMEC numerically favored over glycopyrronium for 12‑week trough FEV1 by +19.5 mL (95% CrI: –15.30, 54.38), though the credible interval crossed zero [2].

COPD non-inferiority glycopyrronium

Pharmacokinetic/Pharmacodynamic Differentiation: Onset, Bioavailability, and Duration

Umeclidinium exhibits a rapid onset of bronchodilation, achieving peak plasma concentration (Tmax) within 5–15 minutes post‑inhalation, compared with ~30 minutes for tiotropium and ~20 minutes for glycopyrronium [1]. Its absolute bioavailability is 13% (versus 19.5% for tiotropium and 40% for glycopyrronium), indicative of lower systemic exposure following inhaled dosing [1]. The elimination half‑life at steady state is 26–28 hours, supporting once‑daily dosing with sustained 24‑hour coverage [2]. In isolated human bronchial strips, UMEC demonstrated competitive antagonism (–log pA₂ = 316 pM vs carbachol) and slow reversibility: time to 50% restoration of contraction at 10 nM was ~381 minutes, numerically comparable to tiotropium (~413 minutes) [3].

COPD pharmacokinetics onset of action

Ellipta™ Inhaler Preference vs HandiHaler®: Impact on Correct Use and Adherence

In a pooled analysis of five Phase III trials including two active‑comparator studies, significantly more patients preferred the Ellipta™ dry powder inhaler (used with umeclidinium) over the HandiHaler® (used with tiotropium) for number of steps to use (59% vs 17%), time taken to use (62% vs 14%), and ease of use (63% vs 15%) [1]. In the Feldman 2016 head‑to‑head trial, overall device preference at end of treatment was 57% for Ellipta™ vs 19% for HandiHaler® [2]. Furthermore, a real‑world US claims analysis showed that UMEC/VI initiators had significantly higher medication adherence (proportion of days covered ≥80%) compared with tiotropium/olodaterol initiators (28.6% vs 22.7%; P < 0.001) [3].

COPD inhaler device patient preference

Network Meta‑Analysis: UMEC Ranks Among the Most Efficacious LAMA Monotherapies

A Bayesian network meta‑analysis of 24 RCTs (N = 21,311) ranked LAMA monotherapies by change from baseline in 12‑week trough FEV1 [1]. Umeclidinium 62.5 µg showed the numerically largest point estimate: +136.70 mL (95% CrI: 104.20–169.20) vs placebo, compared with aclidinium +101.40 mL, glycopyrronium +117.20 mL, and tiotropium +114.10 mL [1]. Pairwise differences versus tiotropium were +22.58 mL (95% CrI: –11.58, 56.97), versus aclidinium +35.40 mL (–5.06, 76.07), and versus glycopyrronium +19.50 mL (–15.30, 54.38) [1]. While credible intervals crossed zero, the consistent numeric trend supports umeclidinium as a first‑line LAMA when maximal bronchodilation is the therapeutic goal.

COPD network meta-analysis trough FEV1

High-Value Procurement and Research Application Scenarios for Umeclidinium Hydrobromide


First‑Line LAMA for Symptomatic COPD Patients Requiring Maximal Once‑Daily Bronchodilation

For health systems, formularies, and clinical research organizations selecting a LAMA monotherapy for moderate‑to‑severe COPD, umeclidinium 62.5 µg once daily delivers superior trough FEV1 improvement (+59 mL per‑protocol; +53 mL ITT) compared with tiotropium 18 µg once daily, the historical class standard, as demonstrated in a large, blinded, 12‑week RCT [1]. This evidence positions UMEC as the preferred LAMA when maximizing lung function is the primary therapeutic objective.

Preferential LAMA in Patients with Cardiovascular Comorbidities Where M2‑Mediated Cardiac Effects Are a Concern

Umeclidinium’s kinetic M3/M2 dissociation half‑life ratio of ~9 (M3 = 82 min; M2 = 9 min) results in a lower relative residence time on cardiac M2 receptors compared with glycopyrronium (ratio ~16) and tiotropium (ratio ~10) [2][3]. Preclinical pharmacology data suggest this profile may translate into a favorable cardiac safety window, making umeclidinium a rational procurement choice for COPD patient populations with prevalent cardiovascular disease, where real‑world pharmacovigilance data indicate that newer LAMAs may carry differential cardiovascular event reporting [4].

Optimized Inhaler Platform for Improved Real‑World Adherence and Patient‑Reported Outcomes

The Ellipta™ dry powder inhaler, paired exclusively with umeclidinium (and its combinations), achieves approximately 3‑fold higher patient preference ratings over the HandiHaler® device across ease‑of‑use domains and yields significantly higher real‑world medication adherence (28.6% vs 22.7% achieving PDC ≥ 80%) [5][6]. Procurement decisions that account for device‑related adherence can expect improved persistence and potentially reduced exacerbation risk, translating into pharmacoeconomic advantages.

Reference Standard for Bronchodilator Combination Development and Comparative Effectiveness Research

As a once‑daily LAMA with extensive head‑to‑head data against tiotropium and glycopyrronium, a well‑characterized pharmacokinetic/pharmacodynamic profile, and documented efficacy in network meta‑analyses, umeclidinium serves as a robust active comparator for clinical trials investigating novel bronchodilator therapies or fixed‑dose combinations [1][7]. Its positioning as the most numerically efficacious LAMA monotherapy in indirect comparisons supports its use as a benchmark in comparative effectiveness research protocols.

Quote Request

Request a Quote for Umeclidinium hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.